

A Comprehensive Technical Guide to Dimsyl Sodium in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimsyl sodium

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This in-depth guide explores the history, preparation, properties, and applications of **dimsyl sodium**, a powerful reagent in organic synthesis. From its discovery to its modern-day utility, this document provides a technical overview for professionals in the chemical and pharmaceutical sciences.

Introduction: A Historical Perspective

Dimsyl sodium, the sodium salt of the methylsulfinyl carbanion ($[\text{CH}_3\text{S}(\text{O})\text{CH}_2]^- \text{Na}^+$), emerged as a reagent of significant interest in the mid-20th century. Its development is intrinsically linked to the exploration of dimethyl sulfoxide (DMSO) as a solvent and reactant.

Discovery and Pioneering Work: The pioneering work on **dimsyl sodium** was conducted by E.J. Corey and Michael Chaykovsky. Their research in the early 1960s established its utility as a potent base and nucleophile, opening new avenues for carbon-carbon bond formation and the synthesis of complex organic molecules. Their seminal publications laid the groundwork for the widespread adoption of this reagent in synthetic organic chemistry.^[1]

Evolution of Applications: Initially recognized for its ability to deprotonate weakly acidic carbon and nitrogen compounds, the applications of **dimsyl sodium** rapidly expanded. It became a key reagent in the generation of sulfur ylides for the now-famous Corey-Chaykovsky reaction, a cornerstone for the synthesis of epoxides and cyclopropanes.^{[2][3][4][5]} Over the decades, its

utility has been demonstrated in a plethora of reactions, including alkylations, condensations, and eliminations.^[6]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **dimsyl sodium** is crucial for its effective and safe use in the laboratory.

Basicity and Nucleophilicity: **Dimsyl sodium** is a powerful Brønsted base, a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35 in DMSO.^{[7][8]} This high basicity allows for the deprotonation of a wide range of weakly acidic protons. The methylsulfinyl carbanion is also a potent nucleophile, readily participating in substitution and addition reactions.

Thermal Stability and Safety: **Dimsyl sodium** solutions in DMSO are known to be thermally unstable and can decompose exothermically, particularly at elevated temperatures. Reports indicate that decomposition can begin at temperatures as low as 50°C, and the process can become vigorous, posing a significant safety hazard if not properly managed. This thermal instability necessitates careful temperature control during its preparation and use.

Spectroscopic Characterization:

- ¹H NMR (DMSO-d₆):** The proton NMR spectrum of **dimsyl sodium** in DMSO-d₆ is expected to show a characteristic signal for the methylene protons of the carbanion. Due to the electron-donating nature of the negative charge, this signal would be shifted upfield compared to the methyl protons of DMSO. The residual DMSO peak in DMSO-d₆ typically appears around δ 2.50 ppm.^[9]
- ¹³C NMR (DMSO-d₆):** The carbon NMR spectrum provides information about the carbon framework. The carbon atom bearing the negative charge in **dimsyl sodium** is expected to exhibit a distinct chemical shift. The methyl carbons of the DMSO solvent resonate at approximately 39.52 ppm.^{[9][10]}
- Infrared (IR) Spectroscopy:** The IR spectrum of **dimsyl sodium** is characterized by the vibrational modes of the methylsulfinyl group. The S=O stretching frequency is a particularly useful diagnostic tool. In DMSO, this band appears around 1055 cm⁻¹. Upon formation of the

dimsyl anion, changes in the electron distribution around the sulfoxide group will influence the position of this band.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of **dimsyl sodium** in organic synthesis.

Table 1: pKa Values of Representative Weak Acids Deprotonated by **Dimsyl Sodium** in DMSO

Compound	Structure	pKa in DMSO
Toluene	$\text{C}_6\text{H}_5\text{CH}_3$	~43
Diphenylmethane	$(\text{C}_6\text{H}_5)_2\text{CH}_2$	32.1
Triphenylmethane	$(\text{C}_6\text{H}_5)_3\text{CH}$	30.6
Acetone	$\text{CH}_3\text{C}(\text{O})\text{CH}_3$	26.5
Acetophenone	$\text{C}_6\text{H}_5\text{C}(\text{O})\text{CH}_3$	24.7
Phenylacetylene	$\text{C}_6\text{H}_5\text{C}\equiv\text{CH}$	28.8
Fluorene	22.6	
Indene	20.1	
Water	H_2O	31.4
Methanol	CH_3OH	29.0

Data sourced from the Bordwell pKa database in DMSO.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Representative Yields for Corey-Chaykovsky Reactions Using **Dimsyl Sodium**

Substrate	Reagent	Product Type	Yield (%)
Cyclohexanone	Trimethylsulfonium iodide / Dimsyl Sodium	Epoxide	>95
Benzaldehyde	Trimethylsulfonium iodide / Dimsyl Sodium	Epoxide	~90
Chalcone	Dimethylsulfoxonium methylide (from dimsyl sodium)	Cyclopropane	High
4-tert- Butylcyclohexanone	Trimethylsulfonium iodide / Dimsyl Sodium	Epoxide	85-95
Propiophenone	Trimethylsulfonium iodide / Dimsyl Sodium	Epoxide	~80

Yields are representative and can vary based on specific reaction conditions.

Table 3: Representative Yields for Alkylation Reactions Using **Dimsyl Sodium**

Substrate	Alkylating Agent	Product	Yield (%)
2-Methylcyclohexanone	Methyl Iodide	2,6-Dimethylcyclohexanone	High
Phenylacetonitrile	Benzyl Bromide	2,3-Diphenylpropanenitrile	>90
Acetophenone	Ethyl Iodide	1-Phenyl-1-butanone	~75
Isoquinoline	Dimethyl sodium (as methylating agent)	1-Methylisoquinoline	Nearly quantitative
N-Haloamides	(intramolecular)	Lactams (4, 5, 6-membered rings)	Good to High

Yields are representative and can vary based on specific reaction conditions.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful and safe application of **dimethyl sodium**.

Protocol 1: Preparation of **Dimethyl Sodium** Solution in DMSO

Materials:

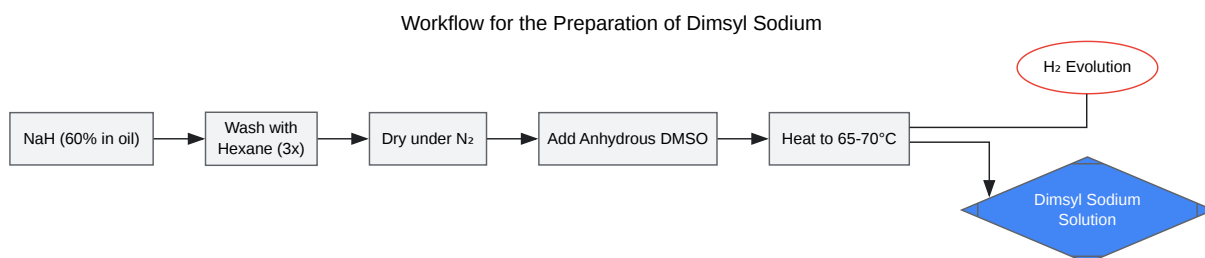
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous hexane or petroleum ether
- Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.

Procedure:

- Preparation of NaH: In a fume hood, weigh the required amount of 60% NaH dispersion and transfer it to the reaction flask.
- Washing of NaH: Add anhydrous hexane or petroleum ether to the flask to suspend the NaH. Stir the suspension for 5-10 minutes and then stop stirring, allowing the NaH to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to remove the mineral oil.
- Drying of NaH: After the final wash, dry the NaH powder under a stream of dry nitrogen to remove any residual solvent.
- Reaction with DMSO: Carefully add anhydrous DMSO to the flask containing the dry NaH under a positive pressure of nitrogen.
- Heating: Gently heat the mixture to 65-70°C with efficient stirring. The evolution of hydrogen gas should be observed. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain careful temperature control.
- Completion of Reaction: Continue heating and stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). The solution will turn to a characteristic dark green or greyish-green color, indicating the formation of **dimsyl sodium**.
- Cooling and Storage: Cool the solution to room temperature. The **dimsyl sodium** solution is now ready for use. For storage, it should be kept under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.

Mandatory Visualizations

Diagram 1: Preparation of **Dimsyl Sodium**

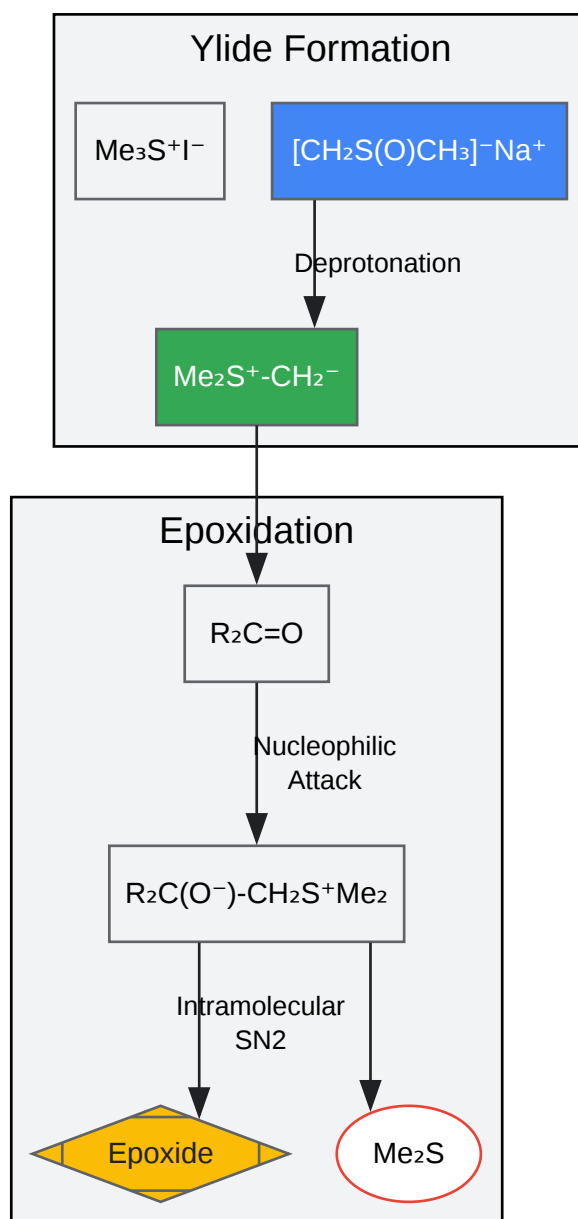


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Caption: Workflow for the preparation of **dimsyl sodium** from sodium hydride and DMSO.

Diagram 2: Corey-Chaykovsky Epoxidation Mechanism

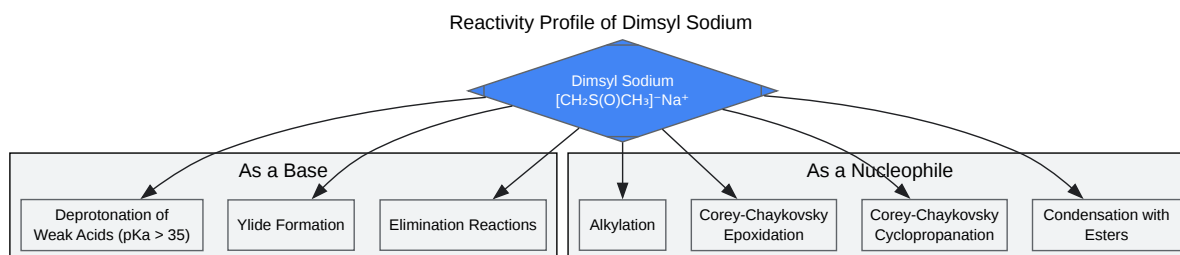
Mechanism of the Corey-Chaykovsky Epoxidation



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Caption: Mechanism of the Corey-Chaykovsky epoxidation using a sulfur ylide.[2][3][4][5]

Diagram 3: Reactivity Relationships of **Dimethyl Sulfide Sodium**



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Caption: The dual reactivity of **dimsyl sodium** as a strong base and a potent nucleophile.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dimsyl Sodium in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8681301#history-of-dimsyl-sodium-in-organic-chemistry>]

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